molecular formula C30H46O2Zn B12793933 Zinc bis(nonylphenolate) CAS No. 93776-65-9

Zinc bis(nonylphenolate)

Cat. No.: B12793933
CAS No.: 93776-65-9
M. Wt: 504.1 g/mol
InChI Key: KEWUWYORWGALNZ-UHFFFAOYSA-L
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Description

Zinc bis(nonylphenolate) is a chemical compound with the molecular formula C30H46O2Zn. It is a zinc salt of nonylphenol, a type of alkylphenol. This compound is known for its applications in various industrial processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Zinc bis(nonylphenolate) can be synthesized through a reaction between zinc oxide and nonylphenol. The reaction typically occurs in a solvent such as toluene or xylene, under reflux conditions. The reaction can be represented as follows:

ZnO+2C9H19C6H4OHZn(C9H19C6H4O)2+H2O\text{ZnO} + 2 \text{C}_9\text{H}_{19}\text{C}_6\text{H}_4\text{OH} \rightarrow \text{Zn(C}_9\text{H}_{19}\text{C}_6\text{H}_4\text{O)}_2 + \text{H}_2\text{O} ZnO+2C9​H19​C6​H4​OH→Zn(C9​H19​C6​H4​O)2​+H2​O

Industrial Production Methods

In industrial settings, the production of zinc bis(nonylphenolate) involves large-scale reactors where zinc oxide and nonylphenol are mixed in the presence of a solvent. The mixture is heated to facilitate the reaction, and the product is then purified through filtration and distillation to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions

Zinc bis(nonylphenolate) undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form zinc oxide and other oxidation products of nonylphenol.

    Substitution: The phenolic hydroxyl groups can participate in substitution reactions with other reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Substitution: Reagents such as alkyl halides can be used for substitution reactions under basic conditions.

Major Products

    Oxidation: Zinc oxide and oxidized nonylphenol derivatives.

    Substitution: Alkylated nonylphenol derivatives and zinc salts of the substituted phenols.

Scientific Research Applications

Zinc bis(nonylphenolate) has several applications in scientific research and industry:

    Chemistry: Used as a catalyst in various organic reactions.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Studied for its potential use in drug delivery systems.

    Industry: Used as an additive in lubricants and as a stabilizer in polymers.

Mechanism of Action

The mechanism by which zinc bis(nonylphenolate) exerts its effects involves the interaction of zinc ions with various molecular targets. Zinc ions can act as Lewis acids, facilitating various chemical reactions. In biological systems, zinc ions can interact with enzymes and proteins, influencing their activity and stability.

Comparison with Similar Compounds

Similar Compounds

    Zinc bis(phenolate): Similar structure but with phenol instead of nonylphenol.

    Zinc bis(4-aminobenzoate): Contains an aminobenzoate ligand instead of nonylphenol.

    Zinc bis(thiosemicarbazone): Contains a thiosemicarbazone ligand.

Uniqueness

Zinc bis(nonylphenolate) is unique due to the presence of nonylphenol ligands, which impart specific hydrophobic properties and influence its reactivity and applications in industrial processes.

Properties

CAS No.

93776-65-9

Molecular Formula

C30H46O2Zn

Molecular Weight

504.1 g/mol

IUPAC Name

zinc;2-nonylphenolate

InChI

InChI=1S/2C15H24O.Zn/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2

InChI Key

KEWUWYORWGALNZ-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Zn+2]

Origin of Product

United States

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